Ethyl 3-(4-hydroxyphenyl)propanimidate
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Overview
Description
Ethyl 3-(4-hydroxyphenyl)propanimidate: is an organic compound characterized by the presence of an ethyl ester group, a hydroxyphenyl group, and a propanimidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-hydroxyphenyl)propanimidate typically involves the reaction of 4-hydroxyphenylpropanoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(4-hydroxyphenyl)propanimidate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: 3-(4-Hydroxyphenyl)propanal.
Reduction: Ethyl 3-(4-hydroxyphenyl)propanol.
Substitution: Ethyl 3-(4-alkoxyphenyl)propanimidate.
Scientific Research Applications
Ethyl 3-(4-hydroxyphenyl)propanimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as inflammation and cancer.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-hydroxyphenyl)propanimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
- Ethyl 3-(4-hydroxyphenyl)propanoate
- 3-(4-Hydroxyphenyl)propanamide
- 3-(4-Hydroxyphenyl)propanoic acid
Comparison: Ethyl 3-(4-hydroxyphenyl)propanimidate is unique due to the presence of the imidate group, which can undergo specific chemical reactions not possible with the ester or amide analogs. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
ethyl 3-(4-hydroxyphenyl)propanimidate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(12)8-5-9-3-6-10(13)7-4-9/h3-4,6-7,12-13H,2,5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGZNFOXJJSVFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CCC1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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